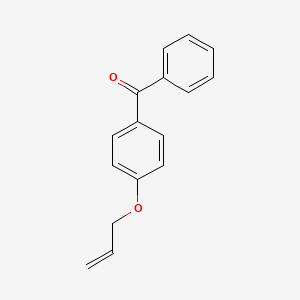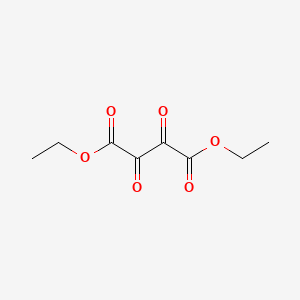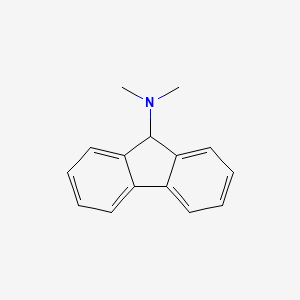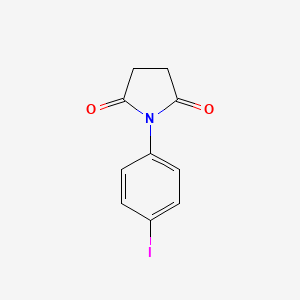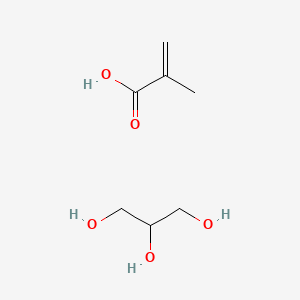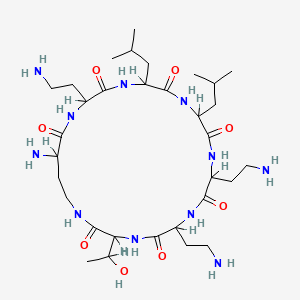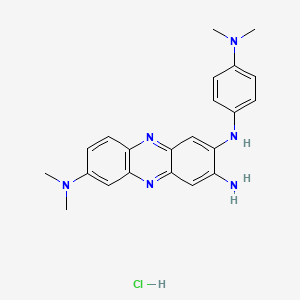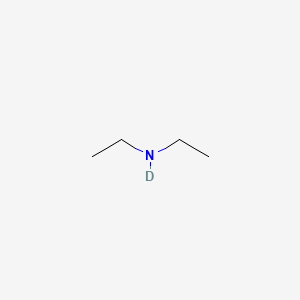
二乙胺 N-d1
概述
描述
Diethylamine N-d1 is an organic compound with the formula C4H10DN . It has a molecular weight of 74.1430 . The compound is stable if stored under recommended conditions .
Synthesis Analysis
The synthesis of Diethylamine N-d1 involves reaction conditions with water-d2 and sodium hydride in dibutyl ether at 0 . The yield of the synthesis process is approximately 77% .Molecular Structure Analysis
The molecular structure of Diethylamine N-d1 can be represented by the IUPAC Standard InChI: InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Diethylamine N-d1 has a molecular weight of 74.1430 . It is stable if stored under recommended conditions . More detailed physical and chemical properties are not available in the current literature.科学研究应用
毒理学研究
二乙胺因其毒理学效应而受到研究,特别是在吸入暴露的情况下。对大鼠和小鼠进行的研究表明,接触二乙胺会导致一系列毒性效应,包括嗜睡、鼻和眼分泌物、显着体重减轻以及呼吸道上皮损伤。这些研究突出了该化学品的潜在危害以及了解其对健康和安全影响的重要性 (国家毒理学计划技术报告系列,2011)。
癌症治疗
对聚胺类似物(如 N1,N11-二乙基去精胺 (DENSPM))在癌症治疗中的应用的研究显示出前景。这些化合物可以诱导多胺分解代谢酶亚精胺/精胺 N1-乙酰转移酶 (SSAT),从而导致癌细胞凋亡。研究探索了这些类似物在治疗各种类型的癌症(包括乳腺癌和黑色素瘤)中的有效性,证明了它们作为治疗剂的潜力 (癌症化疗和药理学,2004), (癌症研究,2001)。
放射性药物和造影剂
与二乙胺相关的螯合剂二乙烯三胺五乙酸(DTPA)已广泛用于放射性药物和造影剂的开发中,用于影像学研究。研究重点是合成基于 DTPA 的新型双功能螯合剂,以提高放射性药物的递送和功效。这些进步对于增强核医学的诊断和治疗能力至关重要 (生物共轭化学,2002)。
材料科学
在材料科学中,二乙胺及其衍生物因其在合成功能性纳米粒子(特别是用于药物输送系统)中的潜在应用而受到探索。研究表明,这些纳米粒子具有增强各种药物的吸收和功效的能力,表明改善治疗剂口服递送的潜力 (生物材料,2012)。
安全和危害
Diethylamine N-d1 is a flammable liquid . It can cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
属性
IUPAC Name |
N-deuterio-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244212 | |
| Record name | Diethylamine N-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylamine N-d1 | |
CAS RN |
997-11-5 | |
| Record name | Diethylamine N-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamine N-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 997-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

